NADP nicotinamide-adenine-dinucleotide phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

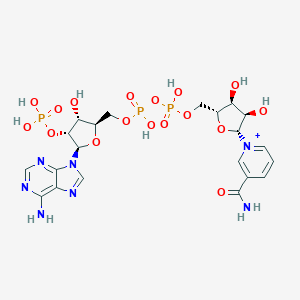

NADP, also known as Nicotinamide Adenine Dinucleotide Phosphate, is a coenzyme used in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, which require NADPH as a reducing agent . It is a universal electron carrier, accepting electrons and hydrogen atoms to form NADPH .

Synthesis Analysis

NADP+ is synthesized before NADPH. The synthesis usually starts with NAD+ from either the de-novo or the salvage pathway, with NAD+ kinase adding the extra phosphate group. ADP-ribosyl cyclase allows for synthesis from nicotinamide in the salvage pathway, and NADP+ phosphatase can convert NADPH back to NADH to maintain a balance .Molecular Structure Analysis

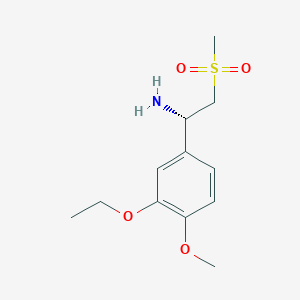

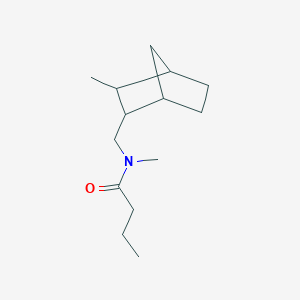

NADP is a coenzyme composed of ribosylnicotinamide 5’-phosphate (NMN) coupled by pyrophosphate linkage to the 5’-phosphate adenosine 2’,5’-bisphosphate . It differs from NAD+ by the presence of an additional phosphate group on the 2’ position of the ribose ring that carries the adenine moiety .Physical and Chemical Properties Analysis

NADP has a molar mass of 744.416 g·mol−1 . It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) .科学的研究の応用

NADP in Metabolic and Synthesis Pathways

Nicotinamide adenine dinucleotide phosphate (NADP) is a critical co-substrate involved in metabolism. It participates in anabolic reactions and acts as a coenzyme in various substrate oxidation processes in metabolism. NADP is essential in maintaining balanced redox homeostasis, influencing a wide range of cellular processes such as secondary messenger signaling, DNA repair, gene expression regulation, and the oxidative pentose phosphate pathway. Research has indicated a decline in plasma levels of NADP and related metabolites with age, highlighting its role in age-related cellular functions (Clement et al., 2019).

NADP in Proteomic Studies and Enzyme Interactions

NADP and its derivative, nicotinic acid adenine dinucleotide phosphate (NAADP), are crucial in the synthesis of various substituted analogs used in proteomic studies to identify NADP and NAADP binding proteins. This exploration often requires the synthesis of NADP derivatives substituted on the adenosine nucleoside, crucial for understanding their interaction within cellular processes (Su et al., 2020).

NADP in Cellular Signaling and Defense Mechanisms

NADP also functions significantly in intracellular signaling and plant defense mechanisms. It serves as a substrate for producing NAADP, a key Ca2+ releasing intracellular second messenger. Particularly in plants, external addition of NADP induces specific immune responses, suggesting its specificity in activated signaling and its role in defense against pathogens (Wang et al., 2016).

NADP in Transcription, Longevity, and Disease Regulation

NADP plays a role in transcription regulation, longevity, and various diseases. It is involved in regulating the Sir2p family of NAD-dependent deacetylases, affecting longevity and transcriptional silencing. Alterations in NADP level and the NADP:NADPH ratio are associated with many human diseases, suggesting its potential role in medical research and treatment strategies (Lin & Guarente, 2003).

NADP in Photosynthesis and Plant Metabolism

NADP is a key player in photosynthesis and plant metabolism, acting as an energy transducer, signaling molecule, and a part of the redox couples. It's involved in processes like photosynthetic optimization, photorespiration, and post-harvest metabolism. Accurate understanding of NAD(P)(H) metabolism is crucial, and genetically encoded fluorescent biosensors have been developed to probe these processes, offering insights into plant biology and metabolism (Smith et al., 2021).

作用機序

Safety and Hazards

将来の方向性

NADP plays a vital role in energy metabolism, DNA repair, epigenetic modifications, inflammation, and circadian rhythms. NADP deficiency is implicated in a range of pathophysiological alterations, including metabolic diseases, cancer, aging, and neurodegenerative diseases . Thus, maintaining adequate NADP levels is essential for optimal cellular and organismal function.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of NADP involves the conversion of nicotinamide, adenine, and glucose-6-phosphate to form NADP. This pathway involves several enzymatic reactions.", "Starting Materials": ["Nicotinamide", "Adenine", "Glucose-6-phosphate", "ATP", "Mg2+"], "Reaction": ["Step 1: Nicotinamide is phosphorylated by ATP in the presence of Mg2+ to form nicotinamide mononucleotide (NMN).", "Step 2: Adenine is phosphorylated by ATP in the presence of Mg2+ to form adenosine monophosphate (AMP).", "Step 3: NMN and AMP are condensed by nicotinamide-adenine-dinucleotide synthetase to form nicotinamide-adenine-dinucleotide (NAD).", "Step 4: NADP kinase phosphorylates NAD to form NADP.", "Step 5: Glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to form 6-phosphogluconate while reducing NADP to NADPH.", "Step 6: NADP is converted back to NADP+ by NADP-dependent isocitrate dehydrogenase in the citric acid cycle."] } | |

CAS番号 |

108125-13-9 |

分子式 |

C15H16O |

分子量 |

212.29 g/mol |

IUPAC名 |

(3-ethylphenyl)-phenylmethanol |

InChI |

InChI=1S/C15H16O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3 |

InChIキー |

KFJPEGRNZOBFIU-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

正規SMILES |

CCC1=CC(=CC=C1)C(C2=CC=CC=C2)O |

| 53-59-8 | |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)